molecular formula C17H13F2N3O3S B2711996 1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-73-6

1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2711996
CAS No.: 851808-73-6
M. Wt: 377.37
InChI Key: ZYHLPNOFFYPBTE-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C17H13F2N3O3S and its molecular weight is 377.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Catalyst- and Solvent-Free Synthesis : An efficient approach for the regioselective synthesis of heterocyclic compounds has been developed, emphasizing catalyst- and solvent-free conditions. Such methods enhance sustainability and efficiency in chemical synthesis, potentially applicable to the production of (3,4-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone (Moreno-Fuquen et al., 2019).

  • Fluorination to Enhance Photostability : The study on the synthesis of fluorinated compounds reveals that fluorination can significantly enhance photostability and improve spectroscopic properties, which could be relevant for the development of novel fluorophores or drug molecules (Woydziak et al., 2012).

Applications in Material Science

  • Development of Polymeric Materials : The creation of new difluoro aromatic ketone monomers for the synthesis of poly(arylene ether sulfone)s highlights the role of such compounds in developing materials with desirable properties such as conductivity and stability (Shi et al., 2017).

  • High-Performance Composites : Research into high-performance monomers for thermally stable polymers, like polyimides and polybenzoxazoles, demonstrates the potential of aromatic ketones in creating materials that withstand extreme conditions, which could extend to compounds like (3,4-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone (Mcgrath et al., 1994).

Biological Activities and Potential Therapeutic Uses

  • Antimicrobial and Antiviral Activities : Novel pyrazoline and benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Such studies underscore the potential for related compounds to serve as bases for developing new antimicrobial and antiviral agents (Ravula et al., 2016), (Sharma et al., 2009).

  • Imaging Agents for Parkinson's Disease : The synthesis of specific compounds for imaging LRRK2 enzyme in Parkinson's disease research indicates the potential of complex aromatic ketones in medical imaging applications, which might include compounds with similar structural characteristics (Wang et al., 2017).

Mechanism of Action

    Target of Action

    Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Therefore, it’s possible that “(3,4-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” could also interact with multiple targets in the body.

Properties

IUPAC Name

(3,4-difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c18-14-5-4-12(9-15(14)19)16(23)21-7-6-20-17(21)26-10-11-2-1-3-13(8-11)22(24)25/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHLPNOFFYPBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.